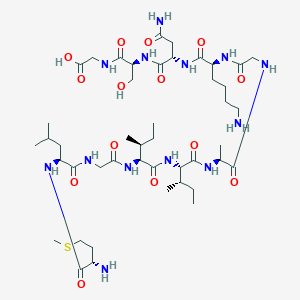

Glycine,l-methionyl-L-Leucylglycyl-L-isoleucyl-L-isoleucyl-L-alanylglycyl-L-Lysyl-l-asparaginyl-l-seryl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

A-Amyloid (35-25) is a peptide fragment derived from the amyloid beta protein, which is associated with the pathogenesis of Alzheimer’s disease. This peptide is known for its ability to aggregate and form amyloid fibrils, which are implicated in neurodegenerative processes. The study of A-Amyloid (35-25) provides insights into the mechanisms of amyloid aggregation and its role in disease progression.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: A-Amyloid (35-25) can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the use of a resin-bound amino acid, which is coupled with protected amino acids in the presence of activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The peptide is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of A-Amyloid (35-25) involves large-scale SPPS, which can be automated to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the peptide, ensuring that it meets the required purity standards for research and therapeutic applications .

Analyse Des Réactions Chimiques

Types of Reactions: A-Amyloid (35-25) undergoes various chemical reactions, including oxidation, reduction, and aggregation. Oxidation of the methionine residue at position 35 can lead to the formation of sulfoxides and sulfones, which may affect the peptide’s aggregation properties . Reduction reactions can reverse these oxidative modifications.

Common Reagents and Conditions: Common reagents used in the oxidation of A-Amyloid (35-25) include hydrogen peroxide and peroxymonocarbonate. Reduction reactions can be carried out using reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) .

Major Products Formed: The major products formed from the oxidation of A-Amyloid (35-25) include methionine sulfoxide and methionine sulfone. These modifications can influence the peptide’s ability to form amyloid fibrils and its neurotoxic properties .

Applications De Recherche Scientifique

A-Amyloid (35-25) is widely used in scientific research to study the mechanisms of amyloid aggregation and its role in neurodegenerative diseases. In chemistry, it serves as a model system for investigating peptide self-assembly and the formation of amyloid fibrils . In biology and medicine, A-Amyloid (35-25) is used to study the cellular and molecular mechanisms underlying Alzheimer’s disease, including its effects on synaptic function and neuronal viability . Additionally, it has applications in the development of therapeutic strategies aimed at preventing or reversing amyloid aggregation .

Mécanisme D'action

The mechanism of action of A-Amyloid (35-25) involves its ability to aggregate and form amyloid fibrils, which can disrupt cellular membranes and induce neurotoxicity. The peptide interacts with lipid membranes, leading to membrane damage and the formation of pore-like structures . This disruption can result in calcium dysregulation, oxidative stress, and activation of apoptotic pathways, ultimately leading to neuronal cell death .

Comparaison Avec Des Composés Similaires

A-Amyloid (35-25) is often compared to other amyloid beta peptides, such as A-Amyloid (1-42) and A-Amyloid (1-40). While all these peptides can form amyloid fibrils, A-Amyloid (35-25) is unique in its rapid aggregation properties and enhanced neurotoxicity . This makes it a valuable tool for studying the early stages of amyloid aggregation and its effects on neuronal function. Similar compounds include A-Amyloid (1-42), A-Amyloid (1-40), and other amyloidogenic peptides derived from the amyloid precursor protein .

Activité Biologique

The compound Glycine,l-methionyl-L-Leucylglycyl-L-isoleucyl-L-isoleucyl-L-alanylglycyl-L-Lysyl-l-asparaginyl-l-seryl- is a complex peptide composed of various amino acids. Understanding its biological activity is crucial for potential therapeutic applications, particularly in immunomodulation and inflammation.

Structure and Composition

This peptide consists of the following amino acids:

- Glycine (Gly)

- Methionine (Met)

- Leucine (Leu)

- Isoleucine (Ile)

- Alanine (Ala)

- Lysine (Lys)

- Asparagine (Asn)

- Serine (Ser)

The sequence and combination of these amino acids contribute to the peptide's biological properties, including its role in cellular signaling and modulation of immune responses.

Immunomodulatory Effects

Research indicates that glycine and its derivatives exhibit significant immunomodulatory effects. Glycine has been shown to:

- Protect against various forms of shock, including hemorrhagic and septic shock.

- Exhibit anti-inflammatory properties by inhibiting the activation of pro-inflammatory cytokines and transcription factors in macrophages .

Table 1: Summary of Immunomodulatory Effects of Glycine Derivatives

| Effect | Mechanism of Action |

|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

| Cytoprotective | Stabilizes plasma membrane potential |

| Immunosuppressive | Suppresses macrophage activation |

Cytoprotective Properties

Glycine has demonstrated cytoprotective effects in various organ systems:

- It mitigates ischemia/reperfusion injury in liver, kidney, heart, and skeletal muscle tissues .

- Protects gastric mucosa against chemically induced injuries and ulcers .

Neuroprotective Effects

Some studies suggest that glycine derivatives may also have neuroprotective properties, potentially benefiting conditions such as chronic pain and neurodegenerative diseases. The modulation of glycine transporters, particularly GlyT2, is a key area of research. Bioactive lipids that inhibit GlyT2 have shown promise in reducing pain signaling pathways .

Case Studies

- Sepsis Model : In a murine model of sepsis, administration of glycine significantly reduced mortality rates and improved organ function by modulating inflammatory responses .

- Ischemia-Reperfusion Injury : Clinical trials have indicated that glycine administration can reduce tissue damage following ischemic events, particularly in cardiac tissues .

The biological activity of this compound can be attributed to several mechanisms:

Propriétés

Formule moléculaire |

C45H81N13O14S |

|---|---|

Poids moléculaire |

1060.3 g/mol |

Nom IUPAC |

2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid |

InChI |

InChI=1S/C45H81N13O14S/c1-9-24(5)36(57-34(62)20-50-40(67)29(17-23(3)4)54-39(66)27(47)14-16-73-8)45(72)58-37(25(6)10-2)44(71)52-26(7)38(65)49-19-33(61)53-28(13-11-12-15-46)42(69)55-30(18-32(48)60)43(70)56-31(22-59)41(68)51-21-35(63)64/h23-31,36-37,59H,9-22,46-47H2,1-8H3,(H2,48,60)(H,49,65)(H,50,67)(H,51,68)(H,52,71)(H,53,61)(H,54,66)(H,55,69)(H,56,70)(H,57,62)(H,58,72)(H,63,64)/t24-,25-,26-,27-,28-,29-,30-,31-,36-,37-/m0/s1 |

Clé InChI |

IDGOADDOQWKZOX-SLVFWPMISA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)N |

SMILES canonique |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCSC)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.